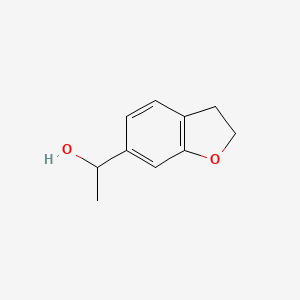![molecular formula C10H18N4O3 B13149915 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol is an organic compound that belongs to the triazine family. This compound is known for its versatile applications in organic synthesis, particularly in the formation of amides, esters, and other carboxylic derivatives. Its unique structure allows it to act as an effective condensing agent, facilitating various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol typically involves the reaction of 2-chloro-4,6-diethoxy-1,3,5-triazine with an appropriate amine, such as methylamine, in the presence of a base. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is often purified through crystallization or chromatography techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol undergoes various types of chemical reactions, including:
Condensation Reactions: It acts as a condensing agent in the formation of amides and esters from carboxylic acids and amines or alcohols.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triazine ring is activated for nucleophilic attack.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include carboxylic acids, amines, alcohols, and bases like N-methylmorpholine (NMM).
Conditions: Reactions are typically carried out in organic solvents such as THF, methanol, or ethanol, under mild to moderate temperature conditions.
Major Products
The major products formed from these reactions include amides, esters, and other carboxylic derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol involves the activation of carboxylic acids to form reactive intermediates, such as esters or anhydrides. These intermediates can then undergo nucleophilic attack by amines or alcohols to form the desired products. The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the overall reaction .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
Uniqueness
Compared to similar compounds, 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol offers unique advantages in terms of its reactivity and versatility. Its diethoxy groups provide enhanced solubility and stability, making it suitable for a broader range of applications in organic synthesis and industrial processes .
Propiedades
Fórmula molecular |
C10H18N4O3 |
|---|---|
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
2-[(4,6-diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C10H18N4O3/c1-4-16-9-11-8(14(3)6-7-15)12-10(13-9)17-5-2/h15H,4-7H2,1-3H3 |
Clave InChI |
UFSCIJWXSSANTF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC(=N1)N(C)CCO)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)





![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)



![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)
